molecular formula C7H12O3 B2641398 Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate CAS No. 875758-13-7

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate

Cat. No.: B2641398
CAS No.: 875758-13-7
M. Wt: 144.17
InChI Key: PQTRMNDPHASIGS-WDSKDSINSA-N
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Description

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydrofuran ring

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl (2S,5S)-5-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRMNDPHASIGS-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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